Technical Guide on Bis(2-nitrophenyl) Sulfide and Disulfide
Technical Guide on Bis(2-nitrophenyl) Sulfide and Disulfide
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
A thorough investigation for the compound "Bis(2-nitrophenyl) sulfite" did not yield a specific CAS number or detailed experimental data in the public domain. It is possible that this compound is not well-characterized or is known by a different chemical name. However, extensive information is available for the closely related compounds, Bis(2-nitrophenyl) sulfide and Bis(2-nitrophenyl) disulfide. This guide provides a detailed technical overview of these two compounds, including their chemical properties, synthesis, and relevant experimental protocols.
It is crucial to distinguish between the sulfite, sulfide, and disulfide functionalities, as their chemical structures and properties differ significantly. The following diagram illustrates these differences.
Figure 1: Chemical structures of sulfite, sulfide, and disulfide bridges.
Bis(2-nitrophenyl) sulfide
Also known as 2,2'-Dinitrodiphenyl sulfide, this compound is a diaryl thioether.
Properties
A summary of the key properties of Bis(2-nitrophenyl) sulfide is presented in the table below.
| Property | Value | References |
| CAS Number | 22100-66-9 | [1][2][3][4] |
| Molecular Formula | C12H8N2O4S | [1][2][4] |
| Molecular Weight | 276.27 g/mol | [1][2][4] |
| Synonyms | 1-Nitro-2-(2-nitrophenyl)sulfanylbenzene; Dapsone Impurity 7; 2,2'-Dinitrodiphenylsulfide; 2-Nitro-1-(2-nitrophenylthio)benzene; 1,1'-Sulfanediylbis(2-nitrobenzene) | [1][2] |
Applications
Bis(2-nitrophenyl) Sulfide is utilized in the green synthetic preparation of diaryl thioethers through a metal-free DBU-based ionic liquid-catalyzed coupling reaction of aryl halides with carbon disulfide[3].
Bis(2-nitrophenyl) disulfide
This compound, also referred to as 2-Nitrophenyl disulfide, is characterized by a disulfide bond connecting the two phenyl rings.
Properties
The table below summarizes the main properties of Bis(2-nitrophenyl) disulfide.
| Property | Value | References |
| CAS Number | 1155-00-6 | [5][6] |
| Molecular Formula | (O2NC6H4)2S2 | [6] |
| Molecular Weight | 308.33 g/mol | [6] |
| Melting Point | 194-197 °C (lit.) | [6] |
| Synonyms | 2-Nitrophenyl disulfide; o-Nitrophenyl disulfide; 2,2'-Dinitrodiphenyl disulfide | [5][6] |
| EC Number | 214-581-5 | [6] |
Experimental Protocols
One-Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides
A scalable, one-step procedure has been developed for the production of 2-alkyl-substituted benzothiazoles from the corresponding bis-(2-nitrophenyl)-disulfides[7].
Materials:
-
1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane
-
Acetic acid
-
Sodium sulphite
-
Water
-
Chloroform
Procedure:
-
A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol) in 1000 mL of acetic acid is heated to its boiling point.
-
Sodium sulphite (969.3 g, 7.698 mol) is added portionwise over 3 hours with vigorous stirring.
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The reaction mixture is boiled for an additional 16 hours under stirring.
-
After cooling to 90°C, 3000 mL of water is added.
-
The mixture is allowed to cool to room temperature and is then extracted with chloroform (2 x 3000 mL).
-
The combined organic phases are washed with water (2 x 3000 mL).
-
The solvent is removed under reduced pressure to yield the product.
The following diagram illustrates the workflow for this synthesis.
Figure 2: Synthesis of 2-alkyl-substituted benzothiazoles.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 3. bis(2-nitrophenyl) sulfide | 22100-66-9 [chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-nitrophenyl) disulfide 99 1155-00-6 [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
